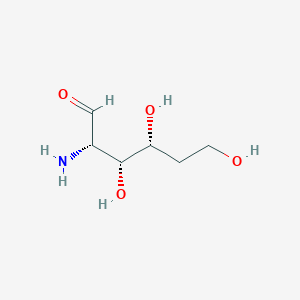
D-Lyxosylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R,4R)-2-amino-3,4,6-trihydroxyhexanal, also known as 3,4-dihydroxyphenylalanine (DOPA), is an amino acid derivative that plays an important role in the biosynthesis of several neurotransmitters and hormones. It is an intermediate in the biosynthesis of the neurotransmitter dopamine and is a precursor to the hormones epinephrine and norepinephrine. DOPA is a key component in the biosynthesis of these compounds, which are involved in the regulation of many physiological processes, including mood, memory, and movement. In addition, DOPA has been studied for its potential therapeutic applications in the treatment of various neurological disorders.
Applications De Recherche Scientifique
Glycoside Mimics
Le D-Lyxosylamine est un précieux dérivé du sucre qui a attiré beaucoup d'attention en tant qu'intermédiaire de synthèse pour la production de composés iminosucres-C-glycosylés {svg_1}. Ces composés font partie des glycomimétiques les plus importants rapportés à ce jour en raison de leurs puissantes activités en tant qu'inhibiteurs d'une grande variété de glycosidases et de glycosyltransférases {svg_2}.
Chaperons pharmacologiques
Les iminosucres, qui peuvent être facilement obtenus à partir de glycosylamines comme le this compound, sont utilisés comme chaperons pharmacologiques {svg_3}. Ces molécules peuvent aider au bon repliement des protéines, ce qui est particulièrement utile dans le traitement des maladies causées par un mauvais repliement des protéines {svg_4}.
Production enzymatique de sucres fonctionnels
Le this compound, par sa réaction d'isomérisation avec le D-xylulose et le D-fructose, a attiré l'attention des chercheurs en raison de sa large spécificité de substrat et de son potentiel élevé pour la production enzymatique de certains sucres fonctionnels {svg_5}.
Synthèse de glycomimétiques
Les glycomimétiques sont des analogues de glucides qui peuvent interférer dans les voies biochimiques où les glucides jouent un rôle clé et sont associés à des troubles pathologiques {svg_6}. Le this compound, en tant que glycosylamine, offre un accès facile à ces importants mimétiques de glycosides {svg_7}.
Production de sucres rares
Le this compound, par sa réaction d'isomérisation, peut être utilisé dans la production de sucres rares tels que le D-xylulose, le D-mannose et le L-ribose {svg_8}. Ces sucres ont des applications potentielles dans diverses industries, notamment l'alimentation, les cosmétiques et les produits pharmaceutiques {svg_9}.
Développement de méthodes de synthèse efficaces
Le this compound et les composés similaires ont fait l'objet de plusieurs études visant à développer des méthodes de synthèse efficaces. Ces études mettent en évidence l'évitement des isomères indésirables dans le processus, rendant la synthèse plus efficace et plus rentable.
Applications pharmaceutiques
Le composé et ses dérivés ont été explorés pour leurs applications pharmaceutiques potentielles. Par exemple, il a été utilisé dans le développement d'un dérivé de base de Schiff de glucose amine soluble dans l'eau par synthèse assistée par micro-ondes, qui pourrait avoir des implications dans le développement de médicaments.
Caractérisation structurale et études de stabilité
Le this compound et les composés similaires ont été utilisés dans des études examinant leur stabilité et leurs voies de dégradation. Cela contribue à comprendre la stabilité de ces composés, ce qui est crucial dans le développement de médicaments et autres applications.
Mécanisme D'action
Target of Action
D-Lyxosylamine, also known as (2S,3R,4R)-2-amino-3,4,6-trihydroxyhexanal, has been shown to have anticancer activity against leishmania species . It inhibits the growth of the parasite by binding to the lectin, sialic, and glycoconjugates on the surface of cells .
Mode of Action
The mode of action of this compound involves its interaction with its targets, primarily the lectin, sialic, and glycoconjugates on the surface of cells . The compound binds to these targets, leading to inhibition of the growth of the parasite .
Biochemical Pathways
It is known that glycosylamines, a group to which this compound belongs, are valuable sugar derivatives that have attracted much attention as synthetic intermediates en route to iminosugar-c-glycosyl compounds . These compounds are known to inhibit a wide variety of glycosidases and glycosyltransferases .
Pharmacokinetics
It is known that the compound is stable under normal temperature and pressure .
Result of Action
The result of this compound’s action is the inhibition of the growth of leishmania species . This is achieved through its binding to the lectin, sialic, and glycoconjugates on the surface of cells .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound should be stored in a cool, dry place with good ventilation or exhaust . It should be kept separate from oxidizing agents, acids, and food chemicals . The storage area should be equipped with leak emergency treatment equipment and suitable containment materials .
Safety and Hazards
Propriétés
IUPAC Name |
2-amino-3,4,6-trihydroxyhexanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4/c7-4(3-9)6(11)5(10)1-2-8/h3-6,8,10-11H,1-2,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDHRDQRQUAZDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(C(C(C=O)N)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90960402 |
Source


|
| Record name | 2-Amino-2,5-dideoxyhexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90960402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39840-37-4 |
Source


|
| Record name | 2-Amino-2,5-dideoxyhexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90960402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




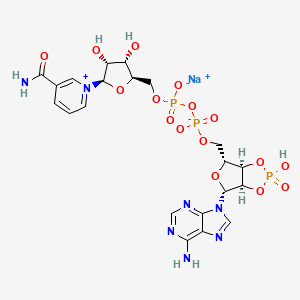
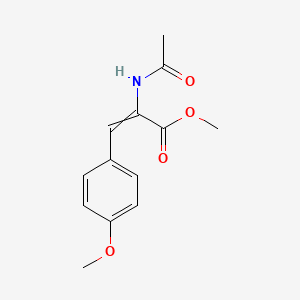
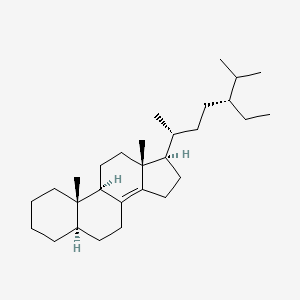
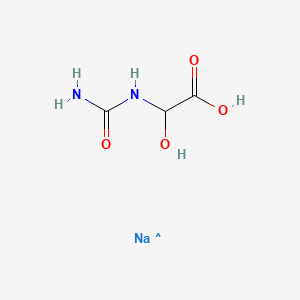
![Disodium;[[5-(3-acetyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B1139577.png)


